((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of appropriate cyclic or acyclic precursors under specific conditions to form the pyrrolidine ring . The process may involve the use of reagents such as alkyl halides, amines, and alcohols. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with anticancer activity .
Comparison with Similar Compounds
((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: Studied for their potential therapeutic applications in treating various diseases.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJNYGFWGCTQFQ-RIHPBJNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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